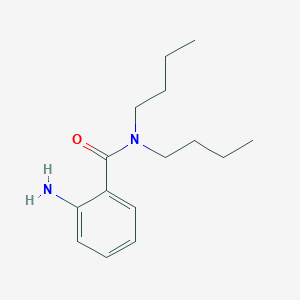

2-amino-N,N-dibutyl benzamide

Description

2-Amino-N,N-dibutyl benzamide is a substituted benzamide derivative characterized by a benzamide core with an amino group at the 2-position and two butyl groups attached to the nitrogen atom. Such compounds are of interest due to their structural versatility, enabling applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-amino-N,N-dibutylbenzamide |

InChI |

InChI=1S/C15H24N2O/c1-3-5-11-17(12-6-4-2)15(18)13-9-7-8-10-14(13)16/h7-10H,3-6,11-12,16H2,1-2H3 |

InChI Key |

BGHIWAIZODHKRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Histone Deacetylase (HDAC) Inhibitors

- CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide): CI-994 is a benzamide-derived HDAC inhibitor that induces histone hyperacetylation, leading to antitumor effects. Unlike 2-amino-N,N-dibutyl benzamide, CI-994 features an acetylamino group at the 4-position and a primary amino group on the phenyl ring, enabling direct interactions with HDAC enzymes. In HCT-8 colon carcinoma cells, CI-994 caused dose-dependent histone H3 hyperacetylation within 30 minutes, with IC₅₀ values in the micromolar range .

- MS-27-275: This synthetic benzamide inhibits HDAC-1 and HDAC-2, inducing cell cycle arrest (G1 phase) and upregulating p21. Unlike this compound, MS-27-275 includes a pyrimidinyl substituent, enhancing its potency. In vivo studies showed significant tumor growth inhibition in nude mice, even in 5-fluorouracil-resistant models .

Structural Influence :

- Primary amino groups in CI-994 and MS-27-275 are critical for HDAC binding, whereas the dibutyl substituents in this compound may prioritize lipophilicity over enzyme interaction.

Antimicrobial Benzamides

- 2-Amino-N-(7-Substituted Benzothiazol-2-yl) Benzamides: Derivatives such as 3A-E (e.g., N-(benzothiazol-2-yl)benzamide) exhibit broad-spectrum antimicrobial activity. For example, compound A8 (86.6% inhibition) and H10 (87.7% inhibition) showed efficacy against Staphylococcus aureus and Candida albicans . The benzothiazole ring enhances planar rigidity, promoting DNA intercalation or membrane disruption.

Glucokinase (GK) Activators

- Sulfamoyl Benzamide Derivatives :

Compounds like 6, 7, and 8 act as GK activators via H-bond interactions with Arg63 (distance: 3.1–3.4 Å). The sulfamoyl group enhances binding to the allosteric site, with compound 5b showing a 2.8 Å H-bond distance . - Comparison: The dibutyl substituents in this compound may sterically hinder binding to the GK active site, unlike the compact sulfamoyl or pyrimidinyl groups in GK activators.

Catalytic Ligands

- 2-Amino-N-(Pyridin-2-ylmethyl) Benzamide: This ligand forms stable Pd complexes for Suzuki-Miyaura and Heck reactions. The pyridyl and amino groups enable chelation, with LiOH as a base achieving >90% yield under mild conditions .

- Comparison: The dibutyl groups in this compound could hinder metal coordination compared to pyridyl-containing analogs, reducing catalytic efficiency.

Antioxidant and Antidiabetic Derivatives

- N-(Anilinocarbonothioyl) Benzamides: Compounds like A8 and H10 demonstrated 86–87% antioxidant activity via radical scavenging, attributed to phenolic hydroxyl and methoxy groups .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N,N-dibutyl benzamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid with dibutylamine using activating agents. Key steps include:

- Amide bond formation : Use of coupling agents like DIPEA (N,N-diisopropylethylamine) in dichloromethane at 4°C to room temperature to minimize side reactions .

- Reductive amination : For intermediates requiring hydrogenation, Pt/C or Zn/Cu under H₂ atmosphere in EtOAc ensures selective reduction .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sterically hindered substrates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., amide protons at δ 8.2–8.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS detects [M+H]⁺ ions for molecular weight validation .

- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) verify amide functionality .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Use microbroth dilution (IC₅₀ determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) with BHT or ascorbic acid as controls .

- Toxicity profiling : Brine shrimp lethality assays (LC₅₀) identify acute toxicity thresholds .

- Enzyme inhibition : Screen against HDACs or PARP using fluorogenic substrates (e.g., acetylated lysine for HDACs) to assess mechanistic potential .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of benzamide derivatives across studies?

- Methodological Answer :

- Metabolic off-target analysis : Use inhibitors like 3-aminobenzamide to isolate poly(ADP-ribose) synthetase effects from glucose/DNA metabolism interference .

- Dose-response normalization : Compare EC₅₀ values across studies using standardized cell lines (e.g., HEK293 for HDAC assays) .

- Structural analogs : Test derivatives (e.g., trifluoromethyl or nitro-substituted benzamides) to isolate substituent-specific effects .

Q. How can computational modeling enhance the design of this compound derivatives with improved antioxidant properties?

- Methodological Answer :

- DFT calculations : Predict radical scavenging capacity via HOMO/LUMO gaps. Electron-donating groups (e.g., -OCH₃) lower bond dissociation energies (BDEs) for H-atom transfer .

- MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability for in vivo efficacy .

- SAR trends : Trihydroxy substitutions (e.g., derivative 26 in ) show enhanced stabilization via intramolecular hydrogen bonding (O•···H-O), validated by FRAP/DPPH assays.

Q. What experimental design considerations are critical for evaluating in vivo efficacy in ischemia/reperfusion models?

- Methodological Answer :

- Dosing regimen : Intravenous boluses (0.001–100 nM) in rodent models to establish dose-dependent infarct size reduction .

- Control groups : Pre-treat with β1-adrenergic blockers (e.g., metoprolol) to isolate receptor-specific effects .

- Endpoint analysis : Measure left ventricular pressure (LVP) and troponin-I levels post-reperfusion, with ANOVA-Bonferroni correction for statistical rigor (p ≤ 0.05) .

Q. How can structure-activity relationship (SAR) studies optimize benzamide derivatives for SARS-CoV-2 PLpro inhibition?

- Methodological Answer :

- Bioisostere replacement : Replace benzamide with sulfonamide or amine groups to test BL2 loop closure efficiency (e.g., DY2-64 vs. GRL0617) .

- Co-crystallography : Use PDB: 3E9S to map hydrogen bonds between benzamide carbonyl and Gln269/Asp164 residues .

- Potency assays : FRET-based PLpro activity screens (IC₅₀ < 1 µM) identify lead compounds with >10-fold selectivity over human DUBs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.